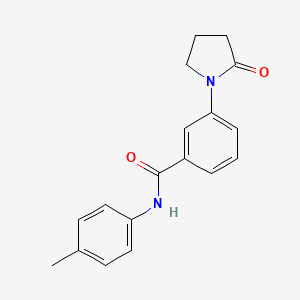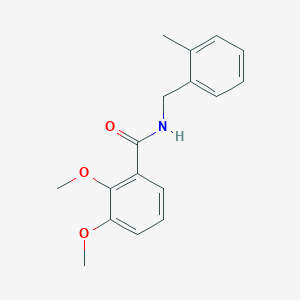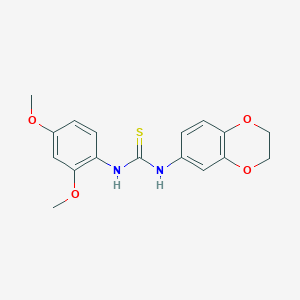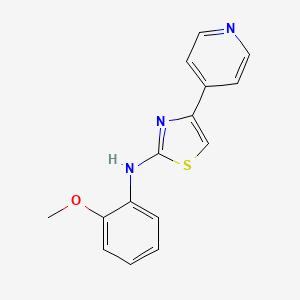![molecular formula C22H19BrN2O2 B5787397 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)
4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide, also known as BDP-9066, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of carboximidamides and has a molecular formula of C26H22BrN3O2.
作用機序
The mechanism of action of 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide involves the inhibition of the activation of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB.
Biochemical and Physiological Effects:
4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, which is an enzyme involved in the production of prostaglandins.
実験室実験の利点と制限
One advantage of using 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide in lab experiments is its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer. However, one limitation of using 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide in lab experiments is its lack of specificity. It has been found to inhibit the activation of the NF-κB pathway, which is involved in the regulation of immune responses, inflammation, and cell survival. This lack of specificity may limit its potential as a therapeutic agent for other diseases.
将来の方向性
There are several future directions for the study of 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide. One direction is to further investigate its potential as an anti-cancer agent. Studies could be conducted to determine its efficacy in different types of cancer and to optimize its dosing and administration. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory diseases and autoimmune diseases. Studies could be conducted to determine its efficacy and safety in these diseases. Finally, studies could be conducted to develop more specific inhibitors of the NF-κB pathway, which may have fewer side effects and greater therapeutic potential.
合成法
The synthesis of 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide involves several steps. The first step involves the reaction between 4-bromoaniline and 4-nitrobenzoyl chloride in the presence of a base to form 4-bromo-N-(4-nitrobenzoyl)aniline. The second step involves the reduction of the nitro group in the presence of a reducing agent to form 4-bromo-N-(4-aminobenzoyl)aniline. The third step involves the reaction between 4-bromo-N-(4-aminobenzoyl)aniline and 3,3-diphenylpropanoyl chloride in the presence of a base to form 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide.
科学的研究の応用
4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on the activation of the NF-κB pathway, which is involved in the regulation of immune responses, inflammation, and cell survival. 4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
特性
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3,3-diphenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O2/c23-19-13-11-18(12-14-19)22(24)25-27-21(26)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H2,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVQXUKAOHAXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)ON=C(C2=CC=C(C=C2)Br)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3,3-diphenylpropanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5787314.png)
![N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5787329.png)

![5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5787340.png)
![methyl 3-[(acetyloxy)methyl]-4-methoxybenzoate](/img/structure/B5787342.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)



![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)

![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)
